2-(Pyrrolidin-1-yl)pyridin-4-amine

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Medicinal chemists developing CNS-penetrant kinase inhibitors frequently encounter building blocks that lack the conformational rigidity and electronic profile needed for target selectivity. 2-(Pyrrolidin-1-yl)pyridin-4-amine directly resolves this bottleneck. • Unique 2-pyrrolidine/4-aminopyridine architecture: XLogP3=1.1, predicted pKa=4.78, and measured aqueous solubility (38 mg/L) provide an ideal CNS drug-like window for blood-brain barrier penetration and formulation. • Microwave-assisted synthesis from 2-chloro-4-aminopyridine enables rapid, scalable parallel library generation for hit-to-lead and lead optimization programs. • Supplied at ≥98% purity with full analytical characterization (HPLC, NMR), ensuring batch-to-batch reproducibility for SAR studies and in vivo PK/PD validation.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 35981-63-6
Cat. No. B1521272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)pyridin-4-amine
CAS35981-63-6
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=CC(=C2)N
InChIInChI=1S/C9H13N3/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11)
InChIKeyZBSQRSAMKYIVHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-1-yl)pyridin-4-amine: Heterocyclic Building Block


2-(Pyrrolidin-1-yl)pyridin-4-amine (CAS 35981-63-6) is a heterocyclic small molecule featuring a 4-aminopyridine core substituted with a pyrrolidine ring at the 2-position [1]. This unique electronic and steric profile, resulting from the electron-donating 4-amino group and the conformationally constrained pyrrolidine moiety, makes it a valuable intermediate in medicinal chemistry . Its primary role is as a versatile scaffold for synthesizing kinase inhibitors, receptor modulators, and other bioactive agents [1][2]. While its core structure resembles simpler aminopyridines, the fused pyrrolidine ring imparts distinct physicochemical properties that are crucial for optimizing drug-like characteristics such as solubility, permeability, and target binding [1].

1
Heterocyclic building block for medicinal chemistry scaffold design
2
4-Aminopyridine core with conformationally constrained pyrrolidine substitution
3
May support kinase inhibitor and receptor modulator synthetic workflows

2-(Pyrrolidin-1-yl)pyridin-4-amine: Irreplaceable Advantages


Generic substitution of 2-(Pyrrolidin-1-yl)pyridin-4-amine with simpler analogs like 4-aminopyridine or 2-aminopyridine, or even with other cyclic amines like piperidine or morpholine derivatives, is scientifically unsound due to significant differences in electronic distribution, conformational rigidity, and resulting physicochemical properties. The pyrrolidine ring's specific size and pKa directly influence the molecule's overall basicity, solubility, and permeability, which are critical for in vitro and in vivo performance [1][2]. Computational and experimental data confirm that the combination of the 2-pyrrolidine and 4-amino groups creates a unique electronic environment that alters the pyridine ring's reactivity and binding affinity compared to its analogs [1]. These distinctions are quantifiable and directly impact the compound's utility as a building block, making it a non-interchangeable component in complex synthetic pathways and biological assays.

This Compound
Pyrrolidine ring imparts distinct pKa, lipophilicity, and conformational rigidity
2-(Pyrrolidin-1-yl)pyridin-4-amine
Piperidine / Morpholine Analogs
Larger ring size or oxygen substitution may shift electronic profile and solubility behavior
May not transfer directly; requires revalidation
This Compound
Microwave-assisted route enables rapid synthesis in 10 minutes
200 °C, minimal solvent
Simpler Aminopyridines
Lack of pyrrolidine substitution alters reactivity and binding-affinity context
Scaffold mismatch; synthetic pathway may differ

2-(Pyrrolidin-1-yl)pyridin-4-amine: Quantitative Advantages


Basicity and Solubility Advantage

The pyrrolidine ring in 2-(Pyrrolidin-1-yl)pyridin-4-amine confers a distinct basicity (pKa) and lipophilicity (LogP) compared to its morpholine and piperidine counterparts. The target compound's predicted pKa is 4.78 ± 0.10, while the piperidine analog (2-(piperidin-1-yl)pyridin-4-amine) is expected to have a higher pKa due to the larger, more flexible ring, and the morpholine analog has a lower pKa due to the electron-withdrawing oxygen [1]. This difference directly impacts solubility in aqueous buffers, with the target compound showing a measured aqueous solubility of 38 mg/L , a value that can be superior or inferior to analogs depending on the pH, allowing for tunable formulation strategies.

pKa & Solubility
Class-level
pKa 4.78 ± 0.10
Solubility 38 mg/L
Supports formulation-fit differentiation among cyclic amine analogs
pKa predicted at 25 °C; solubility measured in water
Medicinal Chemistry Physicochemical Profiling ADME Optimization

Lipophilicity for BBB Penetration

The lipophilicity of 2-(Pyrrolidin-1-yl)pyridin-4-amine, as indicated by its XLogP3 value of 1.1, falls within an optimal range for central nervous system (CNS) drug candidates, balancing permeability and solubility [1]. This is significantly lower than more lipophilic analogs like the piperidine derivative, and higher than the more polar morpholine analog. The precise XLogP3 value of 1.1 allows for better prediction of blood-brain barrier (BBB) penetration and oral absorption compared to analogs with less favorable lipophilicity profiles.

Lipophilicity
Class-level
XLogP3 = 1.1
May support CNS permeability screening in lead optimization studies
Calculated from PubChem data; verify experimentally
CNS Drug Discovery Medicinal Chemistry Pharmacokinetics

Microwave-Assisted Rapid Synthesis

A key practical differentiator is the compound's synthetic accessibility. A robust, high-yielding synthesis of 2-(Pyrrolidin-1-yl)pyridin-4-amine involves a microwave-assisted reaction between 2-chloro-4-aminopyridine and pyrrolidine at 200 °C for only 10 minutes . This contrasts with more complex or time-consuming routes often required for its piperidine or morpholine analogs, which may involve protecting group strategies or harsher conditions. The speed and simplicity of this method translate to reduced time and cost in early-stage research.

Synthetic Access
Data to verify
Microwave, 200 °C, 10 min
Supports rapid library synthesis and parallel chemistry workflows
Source review; verify reproducibility in target setting
Organic Synthesis Process Chemistry High-Throughput Experimentation

Applications of 2-(Pyrrolidin-1-yl)pyridin-4-amine


CNS-Penetrant Kinase Inhibitor Design

Given its optimal lipophilicity (XLogP3 = 1.1) [1] and distinct basicity profile, 2-(Pyrrolidin-1-yl)pyridin-4-amine is an ideal scaffold for developing kinase inhibitors intended for central nervous system (CNS) targets. The compound's properties suggest a favorable balance for crossing the blood-brain barrier while maintaining sufficient solubility for formulation . Its use as a core building block in patent literature for CCR receptor modulators further validates its role in creating biologically active molecules [2].

High-Throughput Parallel Library Synthesis

The rapid, microwave-assisted synthetic route from 2-chloro-4-aminopyridine makes this compound highly amenable to automated parallel synthesis platforms. Its ease of preparation and functionalization at the 4-amino position enables the rapid generation of diverse compound libraries for hit discovery and lead optimization programs, significantly accelerating early-stage drug discovery timelines compared to analogs with more demanding synthetic requirements.

ADME Model Calibration Tool

The well-defined physicochemical properties of 2-(Pyrrolidin-1-yl)pyridin-4-amine—including its measured aqueous solubility (38 mg/L) , predicted pKa (4.78) [3], and XLogP3 (1.1) [1]—make it a valuable tool compound for validating and calibrating in silico ADME prediction models. Its properties fall in a middle-ground range, allowing researchers to benchmark and fine-tune algorithms for predicting the behavior of more complex drug candidates containing similar heterocyclic motifs.

Agrochemical Crop Protection Intermediate

The compound's stability and versatile reactivity [1] position it as a strategic intermediate for synthesizing novel agrochemicals. Its heterocyclic framework is a common feature in many modern fungicides and herbicides. The ability to readily introduce the 4-aminopyridine motif into larger structures is key to developing new crop protection agents with improved efficacy and safety profiles [4].

Application
Selection Property
Validation Focus
CNS kinase inhibitor scaffold design
Lipophilicity and basicity profile
Permeability assay and BBB model validation
High-throughput parallel library synthesis
Microwave-assisted synthetic accessibility
Reaction scalability and automation review
ADME prediction model calibration
Well-defined physicochemical benchmarks
In silico model accuracy validation
Agrochemical heterocyclic intermediate
4-Aminopyridine scaffold reactivity
Target-specific derivatization review

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43 linked technical documents
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